molecular formula C14H15F3N4O3 B2541702 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide CAS No. 1396862-10-4

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Cat. No.: B2541702
CAS No.: 1396862-10-4
M. Wt: 344.294
InChI Key: CKWDFUYXEBTCPD-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidinyl (succinimide-like) moiety and a trifluoromethyl-substituted pyrimidine ring.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c1-8-6-9(14(15,16)17)20-10(19-8)4-5-18-11(22)7-21-12(23)2-3-13(21)24/h6H,2-5,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDFUYXEBTCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CN2C(=O)CCC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide represents a class of hybrid pyrrolidine derivatives with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16F3N3O3
  • Molecular Weight : 331.29 g/mol
  • CAS Number : 331754-32-6

Biological Activity Overview

Research indicates that compounds with a pyrrolidine backbone exhibit various biological activities, including anticonvulsant and antinociceptive effects. The specific compound has shown promise in several preclinical studies.

Anticonvulsant Activity

A study highlighted the effectiveness of hybrid compounds derived from pyrrolidine diones in mouse models. One such derivative demonstrated significant anticonvulsant properties, with effective doses (ED50) in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .

CompoundED50 (mg/kg) MESED50 (mg/kg) PTZED50 (mg/kg) 6 Hz
Compound 2223.759.422.4

These findings suggest that the compound may inhibit sodium/calcium currents and act as a TRPV1 receptor antagonist, contributing to its anticonvulsant effects.

Antinociceptive Activity

In addition to anticonvulsant effects, the compound exhibited significant antinociceptive activity in formalin-induced pain models. The mechanism is believed to involve modulation of central pain pathways .

The biological activity of this compound is attributed to its interaction with multiple targets within the central nervous system. The proposed mechanisms include:

  • Inhibition of sodium channels
  • Antagonism of TRPV1 receptors
    These interactions facilitate the compound's efficacy in managing conditions like epilepsy and neuropathic pain.

Case Studies and Research Findings

  • Multitargeted Drug Development : Research focused on developing multitargeted drugs based on pyrrolidine derivatives has shown that these compounds can effectively manage seizures and pain through diverse mechanisms .
  • ADME-Tox Profile : The lead compound demonstrated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in vitro, indicating potential for further clinical development .
  • Comparative Studies : Comparative studies with other compounds have established that derivatives of pyrrolidinones often outperform traditional anticonvulsants in both potency and safety profiles .

Scientific Research Applications

The biological activity of this compound is primarily assessed through its interaction with various biological targets:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes associated with cancer and other diseases. Its ability to interfere with enzyme activity can be crucial for therapeutic applications.

Antimicrobial Properties

Compounds similar to this have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways, suggesting that this compound could similarly affect tumor dynamics.

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, reinforcing the potential of this compound in infectious disease treatment.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Compound Class Key Structural Features Hypothesized Advantages Limitations References
Main Compound Trifluoromethyl pyrimidine, dioxopyrrolidinyl High metabolic stability, strong target affinity Potential synthesis complexity
Analogs Thiopyrimidinone, methyl substituent Ease of synthesis via alkylation Oxidation susceptibility
Analogs Tetrahydropyrimidinone, phenoxyacetamide Improved solubility, stereochemical diversity Complex synthesis due to chirality

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the preparation of key intermediates such as the pyrimidine and pyrrolidinone moieties. For example:

  • Pyrimidine precursor synthesis : Use nucleophilic substitution to introduce the trifluoromethyl group at the 6-position of 4-methylpyrimidine.
  • Coupling reactions : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the pyrrolidinone fragment with the pyrimidine-ethylamine intermediate.
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥98% purity .
    Reaction conditions (temperature, solvent polarity, and catalyst selection) should be adjusted using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Q. Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?

  • NMR : Use 1^1H and 13^13C NMR to confirm regioselectivity of substitutions (e.g., trifluoromethyl group at C6 of pyrimidine, acetamide linkage).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis. A mobile phase of acetonitrile/water (70:30, 0.1% TFA) resolves polar impurities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethyl-containing precursors).
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can DFT calculations predict reactivity or electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

  • Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., pyrrolidinone carbonyl vs. pyrimidine ring).
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological targets.
  • Solvent effects : Incorporate PCM models to simulate aqueous or DMSO environments for docking studies .

Q. What experimental design considerations are essential for studying environmental fate?

  • Long-term stability studies : Use OECD 308 guidelines to assess hydrolysis/photolysis in water (pH 4–9, 25–50°C).
  • Ecotoxicology : Apply split-plot designs (as in agricultural studies) with replicates to evaluate toxicity in Daphnia magna and algae. Variables include concentration (0.1–10 mg/L) and exposure time (24–96 hrs) .
  • Degradation pathways : LC-MS/MS monitors metabolites (e.g., dealkylated or oxidized derivatives) in soil/water matrices .

Q. How can discrepancies in bioactivity data across assays be resolved?

  • Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assay).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For cell-based assays, ensure consistent passage numbers and serum batches .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. cellular IC50_{50}) to confirm target engagement .

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